8-chloro-4-(naphthalen-1-yl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline
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Overview
Description
8-Chloro-4-(naphthalen-1-yl)-3H,3aH,4H,5H,9bH-cyclopenta[c]quinoline is a complex organic compound belonging to the quinoline family. Quinolines are nitrogen-based heterocyclic aromatic compounds known for their diverse biological activities and applications in medicinal and industrial chemistry
Preparation Methods
The synthesis of 8-chloro-4-(naphthalen-1-yl)-3H,3aH,4H,5H,9bH-cyclopenta[c]quinoline can be achieved through various synthetic routes. One common method involves the aza-Diels–Alder reaction, which employs an electron-deficient diene (such as an aryl imine formed from an aniline and a benzaldehyde) and an electron-rich conjugated dienophile (such as an alkyne) . The reaction is catalyzed by a Lewis acid and proceeds through a formal [4+2]-cycloaddition, followed by oxidation to generate the quinoline moiety . Industrial production methods may involve optimizing reaction conditions, such as temperature, pressure, and the use of eco-friendly catalysts, to achieve higher yields and purity .
Chemical Reactions Analysis
8-Chloro-4-(naphthalen-1-yl)-3H,3aH,4H,5H,9bH-cyclopenta[c]quinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides, which are useful intermediates in organic synthesis.
Common reagents and conditions used in these reactions include oxidizing agents (such as hydrogen peroxide), reducing agents (such as sodium borohydride), and various electrophiles and nucleophiles (such as halogens and amines) . Major products formed from these reactions include quinoline N-oxides, dihydroquinolines, and substituted quinolines .
Scientific Research Applications
8-Chloro-4-(naphthalen-1-yl)-3H,3aH,4H,5H,9bH-cyclopenta[c]quinoline has several scientific research applications, including:
Biology: Quinolines and their derivatives are known for their biological activities, including antimalarial, anticancer, and antimicrobial properties. This compound may be studied for its potential effects on various biological targets.
Industry: Quinolines are used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 8-chloro-4-(naphthalen-1-yl)-3H,3aH,4H,5H,9bH-cyclopenta[c]quinoline involves its interaction with specific molecular targets and pathways. Quinolines are known to inhibit enzymes such as DNA gyrase and topoisomerase IV, which are essential for bacterial DNA replication . This inhibition leads to the stabilization of a covalent enzyme-DNA complex, resulting in DNA cleavage and cell death . The compound may also interact with other molecular targets, such as receptors and ion channels, to exert its biological effects .
Comparison with Similar Compounds
8-Chloro-4-(naphthalen-1-yl)-3H,3aH,4H,5H,9bH-cyclopenta[c]quinoline can be compared with other similar compounds, such as:
Chloroquine: A well-known antimalarial drug that also contains a quinoline moiety.
Quinoline N-oxides: These compounds are intermediates in the synthesis of various quinoline derivatives and exhibit different chemical reactivity compared to the parent quinoline.
Polybenzoquinolines: These are larger, more complex molecules with multiple quinoline units.
The uniqueness of 8-chloro-4-(naphthalen-1-yl)-3H,3aH,4H,5H,9bH-cyclopenta[c]quinoline lies in its specific substitution pattern and the presence of both a naphthalene group and a cyclopenta ring, which may result in distinct chemical and biological properties .
Properties
Molecular Formula |
C22H18ClN |
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Molecular Weight |
331.8 g/mol |
IUPAC Name |
8-chloro-4-naphthalen-1-yl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline |
InChI |
InChI=1S/C22H18ClN/c23-15-11-12-21-20(13-15)17-8-4-10-19(17)22(24-21)18-9-3-6-14-5-1-2-7-16(14)18/h1-9,11-13,17,19,22,24H,10H2 |
InChI Key |
OBNCSWAOEBOXHV-UHFFFAOYSA-N |
Canonical SMILES |
C1C=CC2C1C(NC3=C2C=C(C=C3)Cl)C4=CC=CC5=CC=CC=C54 |
Origin of Product |
United States |
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